Ethylparaben-d5

Description

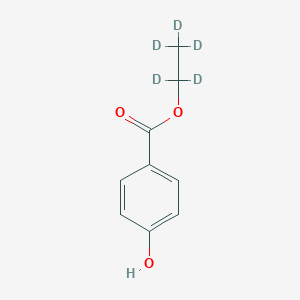

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628652 | |

| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126070-21-1 | |

| Record name | Benzoic acid, 4-hydroxy-, ethyl-d5 ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126070-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ethylparaben-d5 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylparaben-d5 is the deuterated analog of Ethylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. The replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group makes it a valuable tool in analytical and research applications, primarily as an internal standard for the quantification of Ethylparaben in various matrices using mass spectrometry-based methods. Its chemical and physical properties are nearly identical to those of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and safety considerations for Ethylparaben-d5.

Chemical Properties

Ethylparaben-d5, also known as 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate, is a white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |

| Synonyms | Ethyl-d5 Paraben, 4-Hydroxybenzoic Acid Ethyl-d5 Ester | [1] |

| CAS Number | 126070-21-1 | |

| Molecular Formula | C₉H₅D₅O₃ | |

| Molecular Weight | 171.20 g/mol | |

| Exact Mass | 171.094377906 Da | |

| Appearance | White Solid | |

| Melting Point | 108-110 °C | |

| Storage Temperature | 2-8°C Refrigerator |

Synthesis of Ethylparaben-d5

The synthesis of Ethylparaben-d5 is not commonly detailed in standard literature but can be reliably achieved through the esterification of 4-hydroxybenzoic acid with deuterated ethanol (B145695) (ethanol-d6). This reaction, a standard Fischer esterification, is typically acid-catalyzed.

Experimental Protocol: Synthesis

Objective: To synthesize Ethylparaben-d5 via Fischer esterification of 4-hydroxybenzoic acid and ethanol-d6.

Materials:

-

4-hydroxybenzoic acid

-

Ethanol-d6 (C₂D₆O)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid, a molar excess of ethanol-d6, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Ethylparaben-d5 by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid.

-

Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Ethylparaben-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Ethylparaben-d5 (1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate). This isotopically labeled compound is crucial as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate determination of ethylparaben (B1671687) in various matrices. This guide details the primary synthesis route via Fischer esterification and an alternative method, presenting experimental protocols and quantitative data to support researchers and drug development professionals.

Introduction to Ethylparaben-d5

Ethylparaben is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Its deuterated analog, Ethylparaben-d5, serves as an ideal internal standard for analytical quantification due to its similar chemical and physical properties to the unlabeled compound, with a distinct mass difference that allows for precise measurement.[2] The five deuterium (B1214612) atoms on the ethyl group provide a significant mass shift, preventing spectral overlap with the native analyte.

Core Synthesis Methodologies

The manufacturing of Ethylparaben-d5 primarily relies on the principles of esterification, with the key differentiating factor being the use of a deuterated starting material.

Fischer-Speier Esterification: The Primary Route

The most common and industrially scalable method for synthesizing Ethylparaben-d5 is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 4-hydroxybenzoic acid with deuterated ethanol (B145695) (ethanol-d6 or ethanol-d5).

Reaction Scheme:

Caption: Fischer-Speier esterification of 4-hydroxybenzoic acid with deuterated ethanol.

Experimental Protocol:

A general protocol for the Fischer esterification synthesis of Ethylparaben-d5 is as follows:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid and an excess of deuterated ethanol (ethanol-d6 is preferred to maximize deuterium incorporation).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude Ethylparaben-d5 can be further purified by recrystallization or column chromatography to achieve high purity.

Quantitative Data for Fischer Esterification (Illustrative):

The following table summarizes typical quantitative parameters for the synthesis of unlabeled ethylparaben via Fischer esterification, which can be adapted for the synthesis of Ethylparaben-d5.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 4-Hydroxybenzoic Acid | 1.0 equivalent | |

| Ethanol-d6 | 3-10 equivalents | Using a large excess shifts the equilibrium towards the product. |

| Catalyst | ||

| Sulfuric Acid (conc.) | 0.1-0.3 equivalents | A common and effective catalyst. |

| p-Toluenesulfonic Acid | 0.05-0.1 equivalents | An alternative solid catalyst that is easier to handle. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78-80 °C) | Dependent on the boiling point of ethanol-d6. |

| Reaction Time | 2-8 hours | Monitored by TLC for completion. |

| Yield | ||

| Product Yield (Crude) | 85-95% | |

| Product Yield (Purified) | 70-90% | Dependent on the purification method. |

Alternative Synthesis: Modified Haloform Reaction

A 2022 study by Reber et al. in the Journal of Labelled Compounds and Radiopharmaceuticals describes a two-step synthesis for 13C-labeled parabens that is also applicable to the synthesis of deuterium-labeled esters.[3] This method avoids the direct esterification and can be advantageous in certain research contexts.

Reaction Scheme:

Caption: Two-step synthesis of Ethylparaben-d5 via a modified haloform reaction.

Experimental Protocol (Adapted from Reber et al., 2022):

-

Step 1: Synthesis of the Trichloromethyl Ketone Intermediate: This step involves the Houben-Hoesch reaction of phenol with trichloroacetonitrile in the presence of a Lewis acid catalyst (e.g., GaCl₃) and HCl to form a trichloromethyl ketone intermediate.

-

Step 2: Modified Haloform Reaction: The trichloromethyl ketone intermediate is then reacted with deuterated ethanol (ethanol-d6) in the presence of a base like sodium hydride (NaH) to yield Ethylparaben-d5.

Quantitative Data for Modified Haloform Reaction:

The following data is based on the synthesis of 13C-labeled ethyl paraben as reported by Reber et al. (2022), which is stated to be applicable for deuterium-labeled esters.[3]

| Parameter | Value/Range | Notes |

| Reactants (Step 2) | ||

| Trichloromethyl Ketone | 1.0 equivalent | |

| Ethanol-d6 | 1.1 equivalents | |

| Sodium Hydride (60% in mineral oil) | 2.5 equivalents | |

| Reaction Conditions (Step 2) | ||

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 1 hour | |

| Yield | ||

| Overall Yield (from phenol) | 65-80% | As reported for the 13C-labeled analog.[3] |

Manufacturing and Purification Workflow

The general workflow for the manufacturing and purification of Ethylparaben-d5 is outlined below.

Caption: General manufacturing and purification workflow for Ethylparaben-d5.

Quality Control and Characterization

The final Ethylparaben-d5 product must undergo rigorous quality control to ensure its chemical purity and isotopic enrichment. The primary analytical techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the chemical structure and the absence of proton signals in the ethyl group.

-

Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic purity (percentage of d5 species).

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.

Conclusion

The synthesis of Ethylparaben-d5 is a critical process for providing high-quality internal standards for bioanalytical and pharmaceutical research. While the Fischer-Speier esterification using deuterated ethanol represents the most straightforward and scalable manufacturing route, alternative methods like the modified haloform reaction offer valuable options for laboratory-scale synthesis. The choice of method will depend on factors such as required scale, available starting materials, and desired purity. Rigorous purification and analytical characterization are paramount to ensure the suitability of the final product for its intended use in sensitive quantitative assays.

References

- 1. [논문]Determination of parabens in domestic sewage by isotope-coded derivatization coupled with high performance liquid chromatography-tandem mass spectrometry [scienceon.kisti.re.kr]

- 2. Journal of Labelled Compounds and Radiopharmaceuticals (Wiley) | 7163 Publications | 39431 Citations | Top authors | Related journals [scispace.com]

- 3. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Differences Between Ethylparaben and Ethylparaben-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products. Its deuterated analogue, Ethylparaben-d5, in which the five hydrogen atoms of the ethyl group are replaced by deuterium (B1214612), serves as an invaluable tool in analytical and metabolic research. This technical guide provides a comprehensive comparison of the physical and chemical properties of Ethylparaben and Ethylparaben-d5, details experimental protocols for their differentiation and quantification, and illustrates key workflows and metabolic pathways.

Core Physical and Chemical Differences

The primary distinction between Ethylparaben and Ethylparaben-d5 lies in the isotopic substitution of hydrogen with deuterium in the ethyl ester chain. This substitution results in a significant increase in molecular weight and subtle alterations in other physicochemical properties. These differences, while minor, are fundamental to the analytical techniques used to distinguish and quantify these two molecules, particularly in complex biological matrices.

Table 1: Comparison of Physical and Chemical Properties

| Property | Ethylparaben | Ethylparaben-d5 |

| Molecular Formula | C₉H₁₀O₃ | C₉H₅D₅O₃[1] |

| Molecular Weight | 166.17 g/mol [2] | 171.20 g/mol [3] |

| Exact Mass | 166.062994 u[2] | 171.094378 u[3] |

| Melting Point | 115-118 °C | No data available |

| Boiling Point | 297-298 °C | No data available |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 | ~2.5 |

| Appearance | White crystalline powder | No data available |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone. | No data available |

Analytical Differentiation and Quantification

The mass difference between Ethylparaben and Ethylparaben-d5 is the cornerstone of their analytical separation and quantification, primarily achieved through mass spectrometry (MS) coupled with chromatography.

Mass Spectrometry

In mass spectrometry, the five-dalton mass difference between the two compounds allows for their unambiguous identification and quantification, even when they co-elute chromatographically. Ethylparaben-d5 is an ideal internal standard for the quantification of Ethylparaben in biological samples because its chemical behavior is nearly identical to the analyte, but it is distinguishable by its mass-to-charge ratio (m/z).

The fragmentation patterns of the two molecules under electron ionization (EI) or electrospray ionization (ESI) are expected to be similar, with the fragments of Ethylparaben-d5 being five mass units heavier than the corresponding fragments of Ethylparaben. For example, a common fragment of Ethylparaben is the p-hydroxybenzoyl cation at m/z 121. The corresponding fragment for Ethylparaben-d5 would also be at m/z 121, as the deuterium atoms are on the ethyl group which is lost. However, fragments containing the ethyl group will show the mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the ethyl group in Ethylparaben will be absent in the spectrum of Ethylparaben-d5. The aromatic protons will have similar chemical shifts in both compounds. In ¹³C NMR, the chemical shifts of the carbon atoms in the ethyl group will be slightly affected by the deuterium substitution, and the C-D coupling will lead to splitting of the signals.

Experimental Protocols

Protocol 1: Quantification of Ethylparaben in Human Plasma using UPLC-MS/MS with Ethylparaben-d5 as an Internal Standard

This protocol outlines a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the pharmacokinetic analysis of Ethylparaben in human plasma.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Ethylparaben-d5 internal standard solution (e.g., 1 µg/mL in methanol). b. Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. UPLC Conditions

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% B over a few minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ethylparaben: Monitor the transition of the precursor ion (e.g., [M-H]⁻ at m/z 165) to a specific product ion.

-

Ethylparaben-d5: Monitor the transition of the precursor ion (e.g., [M-H]⁻ at m/z 170) to the same product ion as Ethylparaben.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Visualizations

Metabolic Pathway of Ethylparaben

Ethylparaben is primarily metabolized in the body through hydrolysis of the ester bond, followed by conjugation of the resulting p-hydroxybenzoic acid.

Caption: Metabolic pathway of Ethylparaben.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Ethylparaben using Ethylparaben-d5 as an internal standard.

Caption: Pharmacokinetic analysis workflow.

Conclusion

The isotopic labeling of Ethylparaben to create Ethylparaben-d5 provides a powerful tool for researchers in drug development and analytical science. The distinct mass difference allows for highly sensitive and specific quantification of Ethylparaben in complex biological matrices, facilitating accurate pharmacokinetic and metabolic studies. Understanding the subtle yet significant physical and chemical differences between these two compounds is crucial for the development and validation of robust bioanalytical methods. This guide provides a foundational understanding of these differences and a practical framework for their application in a research setting.

References

A Technical Guide to the Scientific Applications of Ethylparaben-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core applications of Ethylparaben-d5, a stable isotope-labeled analog of Ethylparaben, in modern scientific research. Its utility primarily stems from its unique physical properties, which make it an invaluable tool in analytical chemistry and metabolic studies.

Core Application: Internal Standard for Quantitative Analysis

The most prevalent application of Ethylparaben-d5 is as an internal standard (IS) for the accurate quantification of Ethylparaben in complex matrices such as biological fluids (urine, blood, breast milk), environmental samples, and consumer products.[1][2] In mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[3][4]

A SIL-IS like Ethylparaben-d5 is ideal because it shares nearly identical physicochemical properties with the non-labeled analyte (the "native" Ethylparaben). It co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency or suppression.[4] However, due to its five additional deuterium (B1214612) atoms, it has a higher mass and is easily distinguished by the mass spectrometer. By adding a known amount of Ethylparaben-d5 to a sample at the beginning of the workflow, any sample loss or variability during preparation and analysis can be normalized, thus correcting the final calculated concentration of the native Ethylparaben.

Typical Bioanalytical Workflow

The quantification of Ethylparaben in a biological sample (e.g., urine) involves several key steps, as illustrated in the workflow below. The introduction of Ethylparaben-d5 at the initial stage is critical for ensuring data integrity.

Caption: Bioanalytical workflow for Ethylparaben quantification.

Data Presentation: LC-MS/MS Parameters

Accurate quantification relies on specific instrument parameters for monitoring both the analyte and the internal standard. The table below provides typical Multiple Reaction Monitoring (MRM) parameters for an LC-MS/MS assay.

| Parameter | Ethylparaben (Analyte) | Ethylparaben-d5 (Internal Standard) | Rationale |

| Chemical Formula | C₉H₁₀O₃ | C₉H₅D₅O₃ | Deuterium substitution on the ethyl group increases the mass by 5 Da. |

| Molecular Weight | 166.17 g/mol | 171.20 g/mol | The mass difference allows for specific detection by the mass spectrometer. |

| Precursor Ion ([M-H]⁻) | m/z 165.1 | m/z 170.1 | In negative ion mode, the molecule loses a proton. The +5 mass difference is maintained. |

| Product Ion 1 (Quant.) | m/z 121.1 | m/z 126.1 | Corresponds to the loss of the ethoxy group (-OC₂H₅ or -OC₂D₅), used for quantification. |

| Product Ion 2 (Qual.) | m/z 92.1 | m/z 92.1 | Corresponds to the p-hydroxybenzoate fragment after loss of CO₂; this fragment lacks the label. |

Experimental Protocol: Quantification in Urine

This section outlines a representative method for determining Ethylparaben concentrations in human urine.

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Transfer a 1.0 mL aliquot of urine into a clean polypropylene (B1209903) tube.

-

Internal Standard Spiking: Add 20 µL of a 1 µg/mL Ethylparaben-d5 working solution in methanol (B129727) to each urine sample, resulting in a final IS concentration of 20 ng/mL. Also add to calibration standards and quality control (QC) samples prepared in a surrogate matrix (e.g., analyte-free saline).

-

Enzymatic Hydrolysis: Since parabens are extensively metabolized to glucuronide and sulfate conjugates, hydrolysis is required to measure total exposure.

-

Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase enzyme solution from E. coli.

-

Vortex and incubate the samples at 37°C for 4 hours or overnight.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water / 10% methanol with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject 10 µL of the reconstituted sample into an LC-MS/MS system. Use a C18 analytical column with a gradient elution profile to separate Ethylparaben from other matrix components. Monitor the MRM transitions specified in the table above.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Ethylparaben to Ethylparaben-d5 against the concentration of the calibration standards. Determine the concentration of Ethylparaben in the unknown samples from this curve.

Application in Pharmacokinetic and Metabolism Studies

Ethylparaben-d5 is a powerful tool for conducting pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Administering a deuterated compound allows researchers to distinguish the administered dose from any background exposure an individual may have from food, cosmetics, or other environmental sources. This is crucial for accurately characterizing the compound's behavior in the body.

Studies using deuterated parabens (such as Ethylparaben-d4, which serves the same purpose) have provided key insights into the differences between exposure routes (e.g., oral vs. dermal).

Data Presentation: Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for deuterated Ethylparaben (EtP-d4) following dermal application in human volunteers.

| Pharmacokinetic Parameter | Value (for EtP-d4) | Description |

| Time to Peak Concentration (t_max_) | 10.5 hours | The time it takes for the substance to reach its maximum concentration in the blood after administration. |

| Terminal Elimination Half-Life (t½) | 12.0 hours | The time required for the concentration of the substance in the body to be reduced by half. |

| Fractional Urinary Excretion (F_ue_) | 2.3% | The percentage of the administered dose that is excreted in the urine over 48 hours. |

Data sourced from a study involving dermal application of a cream containing 0.26% EtP-d4.

These studies have shown that dermal exposure to parabens leads to a slower absorption rate and a longer apparent half-life compared to oral exposure.

Metabolic Pathway of Ethylparaben

Ethylparaben undergoes extensive metabolism in the body. The primary pathway involves hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), a less biologically active metabolite. Both the parent Ethylparaben and PHBA can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. Using Ethylparaben-d5 as a tracer allows for the precise identification of these metabolites by mass spectrometry, as the deuterium label is retained on the ethyl group until it is cleaved.

Caption: Major metabolic pathways of Ethylparaben-d5 in humans.

References

- 1. Ethylparaben | Rupa Health [rupahealth.com]

- 2. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

Ethylparaben-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylparaben-d5 is the deuterated form of ethylparaben (B1671687), a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. As a stable isotope-labeled internal standard, Ethylparaben-d5 is a critical tool for the accurate quantification of ethylparaben in various complex matrices. Its use in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative data. This guide provides a comprehensive overview of the technical details of Ethylparaben-d5, including its chemical properties, analytical applications, and relevant experimental protocols.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 126070-21-1[1][2][3][4][5] |

| Molecular Formula | C₉H₅D₅O₃ |

| Molecular Weight | 171.20 g/mol |

| Synonyms | 4-Hydroxybenzoic Acid Ethyl-d5 Ester, Ethyl p-hydroxybenzoate-d5 |

Quantitative Data Summary

The use of Ethylparaben-d5 as an internal standard is crucial for achieving accurate and precise quantification of ethylparaben in analytical methods. The following table summarizes typical quantitative performance data from methods utilizing deuterated paraben internal standards.

| Parameter | Typical Value Range | Analytical Technique | Matrix |

| Limit of Detection (LOD) | 0.01 - 10 ng/mL | LC-MS/MS, GC-MS | Wastewater, Cream, Shampoo, Toothpaste, Human Plasma |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | LC-MS/MS | Human Urine |

| Linearity (r²) | > 0.99 | LC-MS/MS | Human Urine |

| Recovery | 85.6 - 103.0 % | DHF-LPME with HPLC-UV/GC-MS | Wastewater, Cream, Shampoo, Toothpaste |

Experimental Protocols

Quantification of Ethylparaben in Biological Matrices using Ethylparaben-d5 as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis of ethylparaben in samples such as human plasma or urine. Optimization of specific parameters for the instrument and matrix is recommended.

1. Materials and Reagents:

-

Ethylparaben analytical standard

-

Ethylparaben-d5 (Internal Standard)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma/urine (with appropriate anticoagulant if necessary)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

-

Ethylparaben Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ethylparaben in methanol.

-

Ethylparaben-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ethylparaben-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the ethylparaben stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the Ethylparaben-d5 stock solution to a suitable concentration (e.g., 100 ng/mL) with the same diluent as the calibration standards.

3. Sample Preparation (Protein Precipitation Method):

-

To 200 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the Internal Standard working solution and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example):

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Ethylparaben: Q1 (m/z) -> Q3 (m/z) [to be optimized]

-

Ethylparaben-d5: Q1 (m/z) -> Q3 (m/z) [to be optimized based on the deuteration pattern]

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ethylparaben to Ethylparaben-d5 against the concentration of the calibration standards.

-

Determine the concentration of ethylparaben in the samples from the calibration curve.

Visualizations

Metabolic Pathway of Ethylparaben

The primary metabolic pathway for ethylparaben involves hydrolysis to p-hydroxybenzoic acid, which is then conjugated for excretion. The metabolism of Ethylparaben-d5 is expected to follow the same pathway, resulting in deuterated metabolites.

Caption: Major metabolic pathways of ethylparaben.

Analytical Workflow using Ethylparaben-d5

The following diagram illustrates a typical workflow for the quantification of ethylparaben in a biological sample using Ethylparaben-d5 as an internal standard.

Caption: General workflow for sample analysis using an internal standard.

References

- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Determination of parabens in pharmaceutical formulations by solid-phase microextraction-ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bkcs.kchem.org [bkcs.kchem.org]

Ethylparaben-d5: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for Ethylparaben-d5. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Compound Identification and Properties

Ethylparaben-d5 is a deuterated form of Ethylparaben, a widely used antimicrobial preservative. The deuterium (B1214612) labeling makes it a valuable internal standard in analytical studies, particularly in mass spectrometry-based methods, for the accurate quantification of Ethylparaben in various matrices.

Table 1: Chemical and Physical Properties of Ethylparaben-d5 and Ethylparaben

| Property | Ethylparaben-d5 | Ethylparaben |

| Chemical Name | 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | Ethyl 4-hydroxybenzoate |

| Synonyms | Ethyl-d5 Paraben, 4-Hydroxybenzoic Acid Ethyl-d5 Ester | Ethyl parahydroxybenzoate, Nipagin A |

| CAS Number | 126070-21-1 | 120-47-8[1] |

| Molecular Formula | C₉H₅D₅O₃ | C₉H₁₀O₃[1] |

| Molecular Weight | 171.20 g/mol | 166.17 g/mol |

| Appearance | Solid powder | Colorless crystals or white crystalline powder |

| Melting Point | Not specified, expected to be similar to Ethylparaben | 115-118 °C |

| Boiling Point | Not specified, expected to be similar to Ethylparaben | 297–298 °C (decomposes) |

| Solubility | Not specified, expected to be similar to Ethylparaben | Slightly soluble in water |

Safety and Hazard Information

GHS Hazard Classification (based on Ethylparaben):

-

Hazard Statements: May cause respiratory irritation. May cause skin and eye irritation.

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Table 2: Toxicological Data for Ethylparaben

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral LD50 | >3 g/kg | Mouse | |

| Acute Oral LD50 | >5 g/kg | Rabbit |

Note: Deuterated compounds are not radioactive and do not pose a radiological hazard.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Engineering Controls: Handle Ethylparaben-d5 in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Guidelines

The primary concern when storing deuterated compounds is to prevent isotopic exchange (deuterium-hydrogen exchange), which can compromise the isotopic purity of the material.

-

Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation and isotopic exchange.

-

Light: Protect from light by storing in an amber vial or a light-blocking container.

-

Moisture: Protect from moisture to prevent hydrolysis and potential H/D exchange.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Experimental Protocols

General Workflow for Handling and Use

The following diagram illustrates a general workflow for the safe handling and use of Ethylparaben-d5 in a research setting.

Caption: General laboratory workflow for handling Ethylparaben-d5.

Toxicity Assessment Protocols

The following are summaries of standard OECD guidelines for toxicity testing, which are relevant for assessing the safety of parabens.

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.

-

Test System: Typically rats, with at least 10 males and 10 females per dose group.

-

Dose Administration: The test substance is administered orally via gavage, in the diet, or in drinking water. At least three dose levels and a control are used.

-

Observations:

-

Daily: Clinical signs of toxicity, mortality.

-

Weekly: Body weight, food and water consumption.

-

At termination: Hematology, clinical biochemistry, gross necropsy, and histopathology of organs.

-

-

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs.

This test provides information on general systemic toxicity as well as potential effects on male and female reproductive performance.

-

Test System: Rats, with at least 10 males and 10 females per group.

-

Dose Administration: Oral administration for a minimum of four weeks for males and throughout the study for females (approx. 54 days).

-

Endpoints: In addition to the observations in TG 408, this study includes evaluation of mating performance, fertility, gestation length, parturition, and offspring viability and growth.

This guideline provides a comprehensive evaluation of reproductive and developmental effects from pre- and postnatal exposure.

-

Test System: Rodents (P generation and their F1 offspring).

-

Exposure: Dosing of the P generation starts before mating and continues through weaning of the F1 generation. F1 offspring are further treated.

-

Cohorts: The F1 generation is divided into cohorts to assess reproductive/developmental toxicity, developmental neurotoxicity, and developmental immunotoxicity.

Metabolic and Signaling Pathways

Parabens are known to be metabolized in the body and can interact with endocrine signaling pathways.

Paraben Metabolism

The primary metabolic pathway for parabens involves hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted.

Caption: Simplified metabolic pathway of Ethylparaben.

Potential Endocrine Disruption

Parabens are considered endocrine-disrupting chemicals (EDCs) due to their potential to interact with estrogen receptors.

Caption: Simplified mechanism of potential endocrine disruption by parabens.

Disposal

Dispose of Ethylparaben-d5 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As deuterated compounds are not radioactive, they do not require special disposal procedures for radioactivity. However, they should be treated as chemical waste.

Conclusion

Ethylparaben-d5 is a valuable tool in scientific research. By adhering to the safety, handling, and storage guidelines outlined in this technical guide, researchers can ensure a safe laboratory environment and maintain the integrity and purity of this important isotopically labeled compound. Always consult the most recent Safety Data Sheet for Ethylparaben and your institution's specific safety protocols before use.

References

The Indispensable Role of Deuterated Compounds in Modern Analytical Chemistry: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy, precision, and reliability in analytical measurements is paramount. In the landscape of modern analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy, deuterated compounds have emerged as a cornerstone for robust and dependable quantitative and qualitative analysis. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated compounds, offering a vital resource for those engaged in cutting-edge research and development.

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), offer a unique set of physicochemical properties that make them invaluable tools in the analytical chemist's arsenal. While chemically almost identical to their non-deuterated counterparts, the mass difference imparted by deuterium leads to significant advantages, most notably in minimizing analytical variability and enhancing the accuracy of measurements.

The Gold Standard: Deuterated Internal Standards in Mass Spectrometry

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are widely regarded as the "gold standard" for internal standards.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.[3] Deuterated compounds fulfill this role exceptionally well due to their near-identical chemical and physical properties to the analyte.[4]

The primary advantages of using deuterated internal standards include:

-

Co-elution with the Analyte: In chromatographic separations, deuterated standards exhibit nearly identical retention times to their non-deuterated counterparts.[4] This co-elution is critical as it ensures that both the analyte and the internal standard experience the same matrix effects, such as ion suppression or enhancement, in the mass spectrometer's ion source.

-

Similar Ionization Efficiency: The isotopic substitution has a negligible effect on the ionization efficiency of the molecule, ensuring that the analyte and the internal standard have a comparable response in the mass spectrometer.

-

Compensation for Sample Loss: Any loss of the analyte during sample preparation and handling will be mirrored by a proportional loss of the deuterated internal standard, allowing for accurate correction of the final calculated concentration.

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative bioanalytical methods. By effectively normalizing for variations in extraction recovery, matrix effects, and instrument response, they provide a more reliable and reproducible measurement of the analyte's concentration.

Quantitative Data on the Impact of Deuterated Internal Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented in the scientific literature. The following tables summarize the quantitative improvements in assay performance when utilizing deuterated internal standards.

| Parameter | Without Deuterated Internal Standard (e.g., Structural Analog) | With Deuterated Internal Standard | Reference |

| Accuracy (% Bias) | Can exceed ±15-20% | Typically within ±5% | |

| Precision (%RSD) | Often >15% | Typically <10% | |

| Matrix Effect Variability (%CV) | Can be >30% | Typically <15% | |

| Recovery Variability (%CV) | Can be >20% | Typically <10% |

Table 1: General Comparison of Assay Performance with and without Deuterated Internal Standards. This table provides a summary of the typical improvements in accuracy, precision, and reduction in variability when a deuterated internal standard is employed in a bioanalytical method.

| Analyte | Matrix | Internal Standard Type | Accuracy (% Mean Bias) | Precision (%RSD) | Reference |

| Kahalalide F | Plasma | Analog IS | 96.8 | 8.6 | |

| Kahalalide F | Plasma | Deuterated IS | 100.3 | 7.6 | |

| Pesticides | Cannabis | None | >60% difference for some QCs | >50% | |

| Pesticides | Cannabis | Deuterated Analogues | Within 25% | <20% |

Table 2: Specific Examples of Improved Accuracy and Precision with Deuterated Internal Standards. This table presents data from specific studies, illustrating the significant enhancement in data quality achieved by using deuterated internal standards in complex matrices.

Experimental Protocols for Utilizing Deuterated Compounds

The successful implementation of deuterated compounds in analytical workflows requires well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments involving deuterated standards.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

1. Preparation of Solutions:

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in 1 mL of a suitable solvent (e.g., methanol (B129727), acetonitrile).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with blank plasma to achieve a range of concentrations that bracket the expected sample concentrations.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma from a separate weighing of the analyte stock solution.

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution with the appropriate solvent to a concentration that provides a stable and reproducible signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Protocol 2: Synthesis of a Deuterated Drug Standard via Catalytic Deuterium Gas Reduction

This protocol provides a general method for the synthesis of a deuterated compound by reducing an unsaturated precursor with deuterium gas.

1. Materials:

-

Unsaturated precursor of the target molecule.

-

Palladium on carbon (Pd/C, 10 wt%) catalyst.

-

Anhydrous solvent (e.g., ethyl acetate, methanol-d4).

-

Deuterium gas (D₂).

-

Reaction flask equipped with a magnetic stirrer and a three-way stopcock.

2. Procedure:

-

Dissolve the unsaturated precursor in the anhydrous solvent in the reaction flask.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon).

-

Evacuate the flask and backfill with deuterium gas three times.

-

Stir the reaction mixture vigorously under a positive pressure of deuterium gas (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

-

Purify the product by column chromatography or recrystallization.

3. Characterization:

-

Confirm the structure and determine the degree of deuteration using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).

The Kinetic Isotope Effect: A Powerful Tool in Mechanistic Studies

The replacement of hydrogen with deuterium can also influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, the deuterated analog will react more slowly.

The KIE is a powerful tool for elucidating reaction mechanisms in various fields, including enzymology and drug metabolism. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of the reaction and identify the rate-limiting step.

Caption: The Kinetic Isotope Effect (KIE).

Deuterated Compounds in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated solvents are essential for acquiring high-quality spectra of dissolved analytes. Since deuterium has a different resonance frequency than protium (B1232500) (¹H), using a deuterated solvent minimizes the large solvent signal that would otherwise obscure the signals from the analyte in ¹H NMR. Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).

Beyond their use as solvents, deuterated compounds are also employed as tracers to study molecular structures, dynamics, and reaction mechanisms using advanced NMR techniques.

Conclusion

Deuterated compounds are indispensable tools in modern analytical chemistry, offering unparalleled advantages in enhancing the accuracy, precision, and reliability of analytical data. Their role as internal standards in mass spectrometry is particularly crucial for robust quantitative analysis in complex matrices. Furthermore, the kinetic isotope effect provides a powerful means to investigate reaction mechanisms, and their use in NMR spectroscopy is fundamental to obtaining high-quality spectral data. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of deuterated compounds are essential for advancing scientific knowledge and developing innovative solutions.

References

Commercial Availability and Technical Applications of Ethylparaben-d5: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial suppliers and availability of Ethylparaben-d5, a crucial internal standard for analytical and research applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines key product specifications from various vendors and presents a detailed, generalized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Ethylparaben-d5 (CAS No. 126070-21-1), the deuterated analog of Ethylparaben, serves as an ideal internal standard for the accurate quantification of Ethylparaben in a variety of matrices, including cosmetics, environmental samples, and biological tissues.[1][2][3][4][5] Its use helps to correct for variability during sample preparation and analysis, ensuring robust and reliable results.

Commercial Supplier Overview

A survey of prominent chemical suppliers reveals the ready availability of Ethylparaben-d5 for research purposes. Key product details are summarized in the table below for easy comparison. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.

| Supplier | Catalog Number(s) | Purity | Available Pack Sizes |

| LGC Standards | TRC-E925477 | >95% (HPLC) | 10 mg, 100 mg |

| Santa Cruz Biotechnology | sc-211053 | Not specified | Contact for details |

| Pharmaffiliates | PA STI 039910 | Not specified | Contact for details |

| Toronto Research Chemicals (TRC) | E925477 | Not specified | Contact for details |

| Cayman Chemical | Contact for details | ≥98% (for non-deuterated) | Contact for details |

| Cerilliant | Contact for details | Not specified | Contact for details |

| Alsachim (a Shimadzu Group Company) | Contact for details | Not specified | Contact for details |

| IsoSciences | Contact for details | Not specified | Contact for details |

Physicochemical Properties of Ethylparaben-d5

| Property | Value |

| CAS Number | 126070-21-1 |

| Molecular Formula | C₉H₅D₅O₃ |

| Molecular Weight | 171.20 g/mol |

| Synonyms | 4-Hydroxybenzoic Acid Ethyl-d5 Ester, Ethyl 4-hydroxybenzoate-d5 |

Experimental Protocol: Quantification of Ethylparaben using Ethylparaben-d5 Internal Standard by LC-MS/MS

The following is a generalized protocol for the quantification of Ethylparaben in a sample matrix using Ethylparaben-d5 as an internal standard. This protocol should be optimized based on the specific matrix, instrumentation, and desired sensitivity.

Materials and Reagents

-

Ethylparaben analytical standard

-

Ethylparaben-d5 internal standard

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Sample matrix (e.g., cosmetic cream, water sample, biological fluid)

-

Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

-

Autosampler vials and caps

Standard Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Ethylparaben and Ethylparaben-d5 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Ethylparaben by serial dilution of the primary stock solution with methanol or an appropriate solvent to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Ethylparaben-d5 at a concentration appropriate for spiking into all samples, calibrators, and quality controls (e.g., 100 ng/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the matrix while removing interfering components. The following is a general example; specific procedures will vary.

-

Sample Aliquoting: Accurately weigh or measure a known amount of the sample matrix into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the Ethylparaben-d5 internal standard spiking solution to each sample, calibrator, and quality control.

-

Extraction: Add an appropriate extraction solvent (e.g., methanol, acetonitrile) to the tube. Vortex or sonicate to ensure thorough mixing and extraction of the analytes.

-

Protein Precipitation (for biological samples): If necessary, add a protein precipitation agent (e.g., cold acetonitrile) and centrifuge to pellet proteins.

-

Solid-Phase Extraction (SPE) (optional): For complex matrices, an SPE cleanup step may be necessary to remove interferences. Condition the SPE cartridge according to the manufacturer's instructions. Load the sample extract, wash the cartridge to remove impurities, and elute the analytes with an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for paraben analysis.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid, is typical.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for parabens.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Ethylparaben: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Ethylparaben-d5: Monitor the transition from its corresponding precursor ion (m/z) to a product ion. The mass shift of +5 amu for the deuterated standard ensures it is distinguishable from the non-deuterated analyte.

-

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Ethylparaben to the Ethylparaben-d5 internal standard against the concentration of the Ethylparaben standards.

-

Quantification: Determine the concentration of Ethylparaben in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 3. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [mdpi.com]

- 5. scielo.br [scielo.br]

A Technical Guide to the Isotopic Purity and Stability of Ethylparaben-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Ethylparaben-d5 (CAS 126070-21-1), a deuterated analog of Ethylparaben.[1][2] Ethylparaben-d5 is a valuable internal standard for sensitive and accurate quantification of Ethylparaben in various matrices, particularly in pharmacokinetic, metabolic, and environmental studies, often employing stable isotope dilution assays.[3] Its utility is fundamentally dependent on its isotopic purity and stability. This document outlines the methodologies used to assess these parameters and presents a framework for understanding the quality of this essential analytical reagent.

Core Concepts: Isotopic Purity and Stability

Isotopic Purity: This refers to the extent to which the hydrogen atoms at specified positions in the Ethylparaben molecule have been replaced by deuterium (B1214612). It is a critical parameter as the presence of unlabeled (d0) or partially labeled (d1-d4) species can interfere with the accuracy of quantification. High isotopic purity ensures a distinct mass difference between the analyte and the internal standard, minimizing cross-talk and improving the signal-to-noise ratio in mass spectrometry-based assays.

Stability: The stability of Ethylparaben-d5 refers to its resistance to degradation under various storage and experimental conditions. Degradation can lead to the formation of impurities, which may interfere with analysis, and a decrease in the concentration of the standard, leading to inaccurate quantification. A common degradation pathway for parabens is hydrolysis to p-hydroxybenzoic acid.[4]

Quantitative Data Summary

While specific quantitative data for isotopic purity and chemical purity are lot-dependent and typically provided on the Certificate of Analysis (CoA) from the supplier, the following tables represent typical specifications and expected data presentation for Ethylparaben-d5.

Table 1: Typical Specifications for Ethylparaben-d5

| Parameter | Specification | Method of Analysis |

| Chemical Formula | C₉H₅D₅O₃ | - |

| Molecular Weight | 171.20 g/mol | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Purity | ≥98% Deuterium Incorporation | Mass Spectrometry, NMR |

Table 2: Illustrative Isotopic Distribution Data for Ethylparaben-d5

| Isotopologue | Relative Abundance (%) |

| d5 | >98 |

| d4 | <2 |

| d3 | <0.5 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 (unlabeled) | <0.1 |

Note: The data in this table is illustrative. Actual values are provided on a lot-specific Certificate of Analysis.

Experimental Protocols

The assessment of isotopic purity and stability of Ethylparaben-d5 involves sophisticated analytical techniques. The following are detailed methodologies commonly employed.

Determination of Isotopic Purity

a) High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for determining the isotopic purity of deuterated compounds.[5]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).

-

Sample Preparation: A dilute solution of Ethylparaben-d5 is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Analysis: The sample is directly infused into the ESI source. The high resolution of the instrument allows for the separation and relative quantification of the different isotopologues (d0 to d5).

-

Data Interpretation: The isotopic purity is calculated based on the relative abundance of the ion corresponding to the fully deuterated species (d5) compared to the partially deuterated and unlabeled species.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

Analysis:

-

¹H NMR: The degree of deuteration is determined by the reduction in the signal intensity of the protons at the labeled positions.

-

¹³C NMR: The presence of deuterium causes a characteristic splitting of the adjacent ¹³C signal and an isotopic shift, which can be used to quantify the level of deuteration.

-

Stability Assessment

Stability studies are conducted to determine the shelf-life and appropriate storage conditions for Ethylparaben-d5.

a) Long-Term Stability Study

-

Protocol: Samples of Ethylparaben-d5 are stored under recommended conditions (e.g., 2-8°C, protected from light) for an extended period (e.g., 12, 24, 36 months).

-

Analysis: At specified time points, an aliquot is analyzed by a stability-indicating method, typically HPLC-UV or LC-MS, to quantify the parent compound and any significant degradation products.

-

Acceptance Criteria: The concentration of Ethylparaben-d5 should remain within a specified range (e.g., 95-105% of the initial concentration), and no significant increase in degradation products should be observed.

b) Short-Term Stability (Solution)

-

Protocol: Solutions of Ethylparaben-d5 are prepared in various solvents relevant to its use (e.g., methanol, acetonitrile, biological matrices) and stored at different temperatures (e.g., room temperature, 4°C, -20°C) for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: The concentration of Ethylparaben-d5 in the solutions is determined at various time points using LC-MS.

-

Purpose: This study provides guidance on the stability of stock and working solutions during routine laboratory use.

Visualizations

Experimental Workflow for Quality Control of Ethylparaben-d5

Caption: Workflow for assessing the purity and stability of Ethylparaben-d5.

Conclusion

The isotopic purity and stability of Ethylparaben-d5 are paramount for its function as a reliable internal standard in analytical chemistry. Rigorous testing using techniques such as mass spectrometry and NMR spectroscopy ensures high isotopic enrichment and chemical integrity. While specific data is lot-dependent, the methodologies outlined in this guide provide a comprehensive framework for the evaluation and qualification of Ethylparaben-d5, enabling researchers to confidently employ this critical reagent in their studies. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis for detailed, lot-specific information.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl-d5 Paraben | C9H10O3 | CID 22844968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the use of Ethylparaben-d5 in environmental studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the application of Ethylparaben-d5 in environmental studies. Ethylparaben (B1671687), a widely used preservative in cosmetics, pharmaceuticals, and food products, is considered a compound of emerging environmental concern due to its potential endocrine-disrupting properties.[1][2] Its deuterated isotopologue, Ethylparaben-d5, serves as a critical tool for the accurate quantification of ethylparaben in various environmental matrices. This guide details its physicochemical properties, its primary application as an internal standard in isotope dilution mass spectrometry, and the associated experimental protocols.

Core Application: Isotope Dilution Mass Spectrometry

The primary and most significant use of Ethylparaben-d5 in environmental studies is as an internal standard in isotope dilution mass spectrometry (ID-MS). This analytical technique is a gold standard for quantitative analysis, offering high precision and accuracy. The methodology involves adding a known amount of the isotopically labeled standard (Ethylparaben-d5) to a sample at the beginning of the analytical procedure.[3] Because Ethylparaben-d5 is chemically identical to the native ethylparaben, it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, a highly accurate quantification of the ethylparaben concentration in the original sample can be achieved, correcting for matrix effects and recovery losses.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Ethylparaben and its deuterated analog, Ethylparaben-d5, is presented below. These properties are crucial for understanding their environmental behavior and for the development of analytical methods.

| Property | Ethylparaben | Ethylparaben-d5 | Data Source(s) |

| Chemical Formula | C₉H₁₀O₃ | C₉D₅H₅O₃ | [4] |

| Molar Mass | 166.17 g/mol | 171.20 g/mol | |

| Appearance | White crystalline powder | Not specified (assumed to be similar to ethylparaben) | |

| Melting Point | 115-118 °C | Not available | |

| Boiling Point | 297-298 °C | Not available | |

| Water Solubility | Very slightly soluble | Not available (assumed to be similar to ethylparaben) | |

| LogP (Octanol-Water Partition Coefficient) | 2.47 | Not available (assumed to be similar to ethylparaben) |

Experimental Protocols: Quantification of Ethylparaben in Environmental Samples using Ethylparaben-d5

The following is a generalized experimental protocol for the analysis of ethylparaben in environmental water and solid samples using Ethylparaben-d5 as an internal standard, based on common practices in published literature.

Sample Collection and Preparation

-

Water Samples: Collect water samples in clean glass bottles. Store at 4°C until analysis.

-

Solid Samples (Soil, Sediment): Collect solid samples using appropriate coring or grab sampling techniques. Store frozen at -20°C. Prior to extraction, samples are often lyophilized (freeze-dried) and sieved.

Extraction

-

Water Samples (Solid-Phase Extraction - SPE):

-

Spike a known volume of the water sample (e.g., 100 mL) with a known amount of Ethylparaben-d5 solution.

-

Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid).

-

Condition a solid-phase extraction cartridge (e.g., C18) with methanol (B129727) followed by acidified water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analytes (ethylparaben and Ethylparaben-d5) with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

Solid Samples (Ultrasonic-Assisted Extraction):

-

Weigh a known amount of the homogenized solid sample (e.g., 1 g) into a centrifuge tube.

-

Spike the sample with a known amount of Ethylparaben-d5 solution.

-

Add an appropriate extraction solvent (e.g., acetonitrile).

-

Extract the sample using an ultrasonic bath for a specified time (e.g., 15 minutes).

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction step with fresh solvent.

-

Combine the supernatants, evaporate to near dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

Instrumental Analysis (LC-MS/MS)

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile (B52724) is typically employed.

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the reconstituted extract (e.g., 5-10 µL) is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for parabens.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both ethylparaben and Ethylparaben-d5 are monitored.

-

Data Analysis and Quantification

The concentration of ethylparaben in the original sample is calculated using the following formula, which is based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Sample Volume or Weight) * Response Factor

Where:

-

Area of Analyte: The peak area of the target analyte (ethylparaben).

-

Area of IS: The peak area of the internal standard (Ethylparaben-d5).

-

Concentration of IS: The known concentration of the internal standard added to the sample.

-

Sample Volume or Weight: The original volume or weight of the sample.

-

Response Factor: A factor determined from the analysis of calibration standards containing known concentrations of both the analyte and the internal standard.

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for the quantification of ethylparaben in an environmental sample using Ethylparaben-d5 and isotope dilution mass spectrometry.